molecular formula C15H11N3O B13011922 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one

9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one

Cat. No.: B13011922
M. Wt: 249.27 g/mol
InChI Key: PWGHQHMGZBBXQB-UHFFFAOYSA-N
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Description

9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that combines the structural features of carbazole and pyrimidine. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a carbazole derivative, followed by the introduction of a pyrimidine ring. Key steps include:

    Nitration and Reduction: Carbazole is nitrated to form 9-nitrocarbazole, which is then reduced to 9-aminocarbazole.

    Cyclization: The 9-aminocarbazole undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to form the desired heterocyclic structure.

    Methylation: The final step involves methylation at the nitrogen atom to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to disrupt mitochondrial homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for further drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to target specific molecular pathways in cancer cells makes it a valuable compound for developing new treatments for various cancers.

Industry

Industrially, this compound can be used in the development of new materials with unique electronic and optical properties. Its heterocyclic structure allows for the design of materials with specific functionalities, useful in electronics and photonics.

Mechanism of Action

The mechanism of action of 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with cellular targets, particularly in cancer cells. It disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. The compound also interferes with DNA replication and repair mechanisms, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    9-Methylcarbazole: Lacks the pyrimidine ring, making it less versatile in terms of chemical reactivity and biological activity.

    1H-Pyrimido[4,5-a]carbazole: Similar structure but without the methyl group, which can affect its chemical properties and biological interactions.

Uniqueness

9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one stands out due to its combined carbazole and pyrimidine structure, which enhances its chemical reactivity and biological activity. The presence of the methyl group further modifies its properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

9-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one

InChI

InChI=1S/C15H11N3O/c1-8-2-4-10-11-5-3-9-7-16-15(19)18-13(9)14(11)17-12(10)6-8/h2-7H,1H3,(H2,16,18,19)

InChI Key

PWGHQHMGZBBXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1

Origin of Product

United States

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